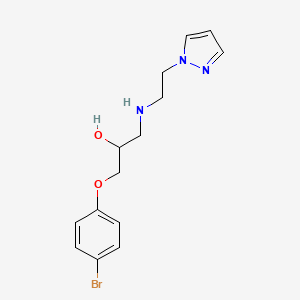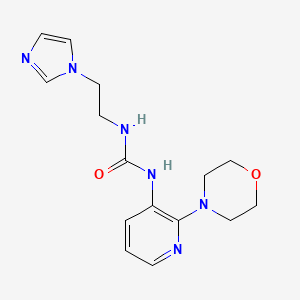
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea, also known as PNU-74654, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been extensively studied for its biological properties.
Mecanismo De Acción
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea exerts its biological effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea induces apoptosis (programmed cell death) in cancer cells by inhibiting PARP activity, leading to the accumulation of DNA damage. This compound has also been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea in lab experiments is its potent antitumor activity, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of non-cancerous cells.
Direcciones Futuras
There are several future directions for the study of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea. One potential direction is the development of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea analogs with improved potency and reduced toxicity. Additionally, the combination of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea with other chemotherapeutic agents could enhance its antitumor activity. Furthermore, the potential application of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea in the treatment of inflammatory diseases warrants further investigation.
Conclusion:
In conclusion, 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea is a chemical compound with significant potential for therapeutic applications. Its potent antitumor activity and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanisms of action and potential applications of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea.
Métodos De Síntesis
The synthesis of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea involves the reaction of 2-(2-morpholin-4-ylpyridin-3-yl)ethanol with 1-isobutyl-1H-imidazole-4-carbonyl chloride in the presence of triethylamine. The resulting product is then treated with N,N-dimethylformamide and potassium carbonate to obtain 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea.
Aplicaciones Científicas De Investigación
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(2-imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c22-15(18-5-7-20-6-4-16-12-20)19-13-2-1-3-17-14(13)21-8-10-23-11-9-21/h1-4,6,12H,5,7-11H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPGAYVFHMKSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)NC(=O)NCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
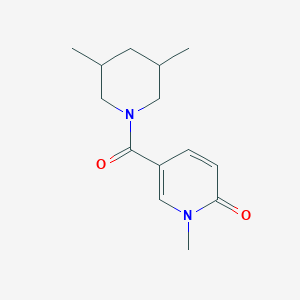
![2-[2-(5,7-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetamide](/img/structure/B7571776.png)
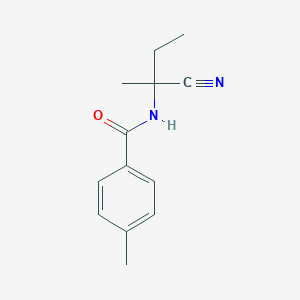

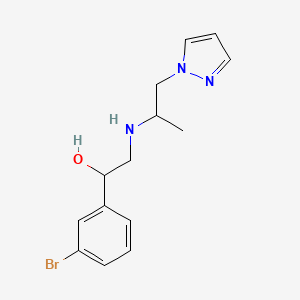

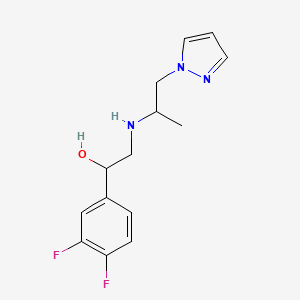
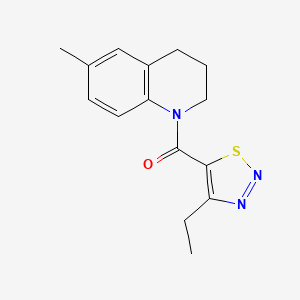
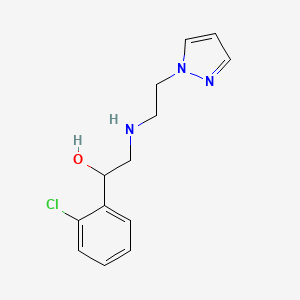
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)
